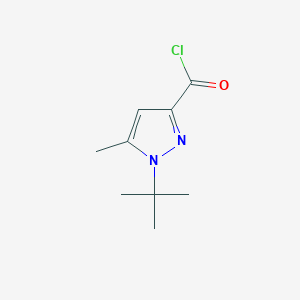![molecular formula C11H14S B1302118 3-[4-(Ethylthio)phenyl]-1-propene CAS No. 842124-24-7](/img/structure/B1302118.png)
3-[4-(Ethylthio)phenyl]-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[4-(Ethylthio)phenyl]-1-propene” is a chemical compound with the CAS Number: 842124-24-7. It has a molecular weight of 178.3 and its IUPAC name is 1-allyl-4-(ethylsulfanyl)benzene .
Molecular Structure Analysis
The molecular structure of “3-[4-(Ethylthio)phenyl]-1-propene” is represented by the formula C11H14S . The InChI Code for this compound is 1S/C11H14S/c1-3-5-10-6-8-11(9-7-10)12-4-2/h3,6-9H,1,4-5H2,2H3 .Physical And Chemical Properties Analysis
“3-[4-(Ethylthio)phenyl]-1-propene” is a colorless oil . It has a molecular weight of 178.29 and a boiling point of 112°C at 1.8mm .Aplicaciones Científicas De Investigación
Biochemical Research
“3-[4-(Ethylthio)phenyl]-1-propene” is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify potential drug targets, and understand the complex biological processes.
Synthesis of Thiophene Derivatives
This compound can be used in the synthesis of thiophene derivatives . Thiophenes are aromatic heterocyclic compounds that are important in various fields. They can be synthesized through the cyclization of functionalized alkynes, and “3-[4-(Ethylthio)phenyl]-1-propene” could serve as a precursor in these reactions .
Material Science
Thiophene derivatives, which can be synthesized from “3-[4-(Ethylthio)phenyl]-1-propene”, find large applications in material science . They can be used in the production of organic semiconductors, solar cells, and other electronic devices .
Coordination Chemistry
Thiophene derivatives are also used in coordination chemistry . They can act as ligands to form coordination compounds with metals. These compounds have applications in catalysis, materials science, and medicinal chemistry .
Organic Synthesis
“3-[4-(Ethylthio)phenyl]-1-propene” can be used as an intermediate in organic synthesis . It can be transformed into various other compounds through reactions like addition, substitution, or rearrangement, facilitating the synthesis of complex organic molecules .
Anticancer Therapy
There is potential for “3-[4-(Ethylthio)phenyl]-1-propene” to be used in the design and synthesis of innovative EGFR inhibitors with potential applications in anticancer therapy . EGFR inhibitors are drugs used in the treatment of certain types of cancer that interfere with the action of EGFR, a protein that helps cells to grow and divide .
Safety and Hazards
Propiedades
IUPAC Name |
1-ethylsulfanyl-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14S/c1-3-5-10-6-8-11(9-7-10)12-4-2/h3,6-9H,1,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGPCKKPJOLADH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374553 |
Source


|
| Record name | 3-[4-(Ethylthio)phenyl]-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
842124-24-7 |
Source


|
| Record name | 1-(Ethylthio)-4-(2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842124-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Ethylthio)phenyl]-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole](/img/structure/B1302035.png)











![1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine](/img/structure/B1302059.png)
